1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds structurally related to quinolines, characterized by a fused benzene and pyridine ring system. This specific compound features a 4-chlorophenyl group and two methoxy groups attached to the isoquinoline core, which contribute to its unique chemical properties and potential biological activities.
The compound is cataloged under the Chemical Abstracts Service Registry Number 76201-90-6. It is classified as an isoquinoline derivative, which is notable for its diverse applications in medicinal chemistry and organic synthesis due to its biological activity and structural versatility.
The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves several key steps:
In addition to this multi-step approach, a more efficient one-pot method has been developed that simplifies the process while maintaining high yields. This method utilizes a combination of reagents including phosphotungstic acid for catalytic ring closure, leading to significant reductions in operational complexity and costs .
The molecular formula for 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is . The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the spatial arrangement of atoms .
1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is primarily studied within the context of its pharmacological properties. Research indicates that it may interact with various biological targets, potentially exhibiting anti-inflammatory, analgesic, and anticancer activities. The specific mechanisms often involve modulation of neurotransmitter systems or inhibition of certain enzymes relevant to disease pathways .
1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various chemical environments and applications .
1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several significant applications in scientific research:
The targeted synthesis of 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 76201-90-6) emerged from concerted efforts in the late 20th century to develop neurologically active compounds with optimized pharmacokinetic profiles. Early synthetic routes focused on constructing the 3,4-dihydroisoquinoline core through classical methodologies like the Bischler-Napieralski reaction [6] [10]. This cyclodehydration approach enabled efficient ring closure from precursor amides derived from 3,4-dimethoxyphenethylamine derivatives and 4-chlorobenzoyl chloride. The selection of the para-chlorophenyl substituent at C1 was strategically motivated by:
A significant advancement came with microwave-assisted solvent-free protocols, which reduced reaction times from hours to minutes and improved yields (>80%) compared to traditional reflux methods [10]. These innovations addressed the need for scalable synthesis to support pharmacological evaluation.
Table 1: Key Synthetic Methods for 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Classical Bischler-Napieralski | POCl₃, 1,2-Dichloroethane, reflux, 1-3 h | 60-75 | Broad substrate tolerance |
Microwave-Assisted | Solvent-free, POCl₃, 150°C, 10-15 min | 80-85 | Rapid, energy-efficient, high yield |
One-Pot Sequential | Formylation/cyclization cascade (Ref: CN110845410A) | ~70 | Reduced purification steps |
1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline belongs to the 1-aryl-3,4-dihydroisoquinoline subclass, characterized by a partially saturated isoquinoline core. Its structural features position it within a pharmacologically significant alkaloid-derived scaffold:
Table 2: Structural Comparison with Representative Isoquinoline Derivatives
Compound | Core Structure | R1 (C1) | R6/R7 | Key Distinguishing Feature |
---|---|---|---|---|
Natural Papaverine | Fully aromatic | CH₃ | OCH₃/OCH₃ | Benzylisoquinoline, spasmolytic |
Salsolinol | Tetrahydro | CH₃ | OH/OH | Endogenous neurotransmitter |
1-(2-Chlorophenyl) DIQ (DIQ) | 3,4-Dihydro | 2-Cl-C₆H₄ | OCH₃/OCH₃ | Ortho-chlorophenyl, smooth muscle modulator [4] [5] |
Target Compound | 3,4-Dihydro | 4-Cl-C₆H₄ | OCH₃/OCH₃ | Para-chlorophenyl, AMPAR focus |
This dihydroisoquinoline serves as a versatile pharmacophore central to rational drug design, primarily due to its demonstrated ability to engage with diverse biological targets while maintaining favorable drug-like properties:
Current research focuses on elucidating and harnessing the compound's multifaceted biological interactions through targeted structural and pharmacological investigations:
Table 3: Core Research Objectives and Associated Methodologies
Research Objective | Experimental Approach | Desired Outcome |
---|---|---|
AMPAR Binding Site Mapping | X-ray crystallography, Electrophysiology (patch-clamp) | Atomic-level interaction model for rational design |
Enantiomer-Specific Bioactivity | Chiral HPLC resolution, Ex vivo tissue bath assays | Identification of eutomer for lead optimization |
Green Synthesis Optimization | Solvent-free microwave cyclization, Catalysis screening | >90% yield, E-factor <5 |
5-HT Receptor Subtype Selectivity | Radioligand binding, Immunohistochemistry (receptor density) | Reduced off-target effects in smooth muscle |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7